N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a cyanomethyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium on carbon (Pd/C), and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of mechanochemical methods, such as ball milling, has also been explored to minimize solvent use and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with Pd/C, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-benzylbenzamide: Shares the benzyl group but lacks the cyanomethyl and dihydropyridine components.
N-phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.
N-benzyloxybenzamide: Features a benzyloxy group in place of the cyanomethyl group.
Uniqueness
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c22-13-14-24(15-16-7-3-1-4-8-16)21(26)18-11-12-19(23-20(18)25)17-9-5-2-6-10-17/h1-12H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYNDOBDPUVKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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